3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h6-8,12-13,18H,1-5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSRDUOZCLLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Amination Reaction: The benzo[d][1,3]dioxole derivative is then subjected to an amination reaction with an appropriate amine, such as cyclohexylamine, under basic conditions to introduce the amino group.
Cyclization to Form Pyrrolidine-2,5-dione: The final step involves the cyclization of the intermediate product with a suitable reagent, such as maleic anhydride, under reflux conditions to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and ability to overcome chemoresistance.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity against various cancer cell lines.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrrolidine-2,5-dione moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of benzo[d][1,3]dioxole derivatives with cyclohexylamine and pyrrolidine-2,5-dione under controlled conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole demonstrate effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens using the disc diffusion method. The results indicated enhanced activity in metal complexes formed with this compound compared to its free form. Notably, the Ni(II) complex showed superior antibacterial effects against Staphylococcus aureus and Escherichia coli due to increased lipophilicity and cellular permeability attributed to metal ion chelation .
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, the compound's efficacy was tested against multiple human cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner. Flow cytometry analysis revealed that treated cells underwent apoptosis as indicated by increased annexin V staining .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry, particularly NOESY/ROESY for spatial proximity analysis of the cyclohexyl and benzodioxole groups .
- X-ray Crystallography : Essential for absolute configuration determination. Software like Mercury (Cambridge Crystallographic Data Centre) aids in analyzing packing patterns and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Metabolic Stability : Use metabolic profiling (e.g., liver microsome assays) to identify unstable intermediates .
- Solubility Limitations : Employ co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability in vivo .
- Model Validation : Cross-validate results using ex vivo assays (e.g., LPS-stimulated macrophages) and murine inflammation models to bridge in vitro-in vivo gaps .
What computational strategies are recommended for predicting the compound’s interaction with biological targets like COX-2?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2’s active site, focusing on the benzodioxole moiety’s π-π interactions .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with anti-inflammatory activity using partial least squares regression .
How can reaction yields be improved during the introduction of the cyclohexyl group to the pyrrolidine-dione core?
Q. Methodological Focus
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling when aryl/cyclohexyl boronic acids are used .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 120°C, 300 W) while maintaining >85% yield .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
What experimental approaches are critical for assessing the compound’s therapeutic potential in neurodegenerative models?
Q. Advanced Research Focus
- Blood-Brain Barrier (BBB) Penetration : LogP calculations (optimal range: 2–5) and in situ perfusion models to evaluate permeability .
- Neuroinflammation Assays : Measure TNF-α and IL-6 suppression in microglial cells (BV-2 line) post-LPS challenge .
- Toxicity Profiling : MTT assays for neuronal cell viability (e.g., SH-SY5Y cells) and mitochondrial toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
